2-Fluoro-6-hydroxy-4-methoxybenzaldehyde
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Overview
Description
2-Fluoro-6-hydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7FO3. It is a fluorinated aromatic aldehyde, characterized by the presence of fluorine, hydroxyl, and methoxy groups attached to a benzaldehyde core.
Preparation Methods
2-Fluoro-6-hydroxy-4-methoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the preparation from 4-bromo-3-fluoroanisole. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Fluoro-6-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-Fluoro-6-hydroxy-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-fluoro-6-hydroxy-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the hydroxyl and methoxy groups can influence its solubility and reactivity.
Comparison with Similar Compounds
2-Fluoro-6-hydroxy-4-methoxybenzaldehyde can be compared with other similar compounds, such as:
2-Fluoro-4-methoxybenzaldehyde: Lacks the hydroxyl group, which can affect its reactivity and biological activity.
2-Fluoro-6-methoxybenzaldehyde: Lacks the hydroxyl group, similar to 2-fluoro-4-methoxybenzaldehyde, but with different substitution patterns.
2,4-Dihydroxy-6-methylbenzaldehyde: Contains hydroxyl groups but lacks the fluorine atom, leading to different chemical and biological properties
Properties
IUPAC Name |
2-fluoro-6-hydroxy-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACJHSOKFCSGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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